

# Application Note: Determination of Diethanolamine in Wastewater by Ion Chromatography

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## Compound of Interest

Compound Name: Diethanolamine

Cat. No.: B148175

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## Abstract

This application note provides a detailed protocol for the quantitative analysis of **Diethanolamine** (DEA) in wastewater samples using ion chromatography (IC).

**Diethanolamine** is an organic compound used in various industrial applications, including gas sweetening and the production of detergents and herbicides. Its presence in wastewater is a significant environmental concern, necessitating reliable and sensitive analytical methods for monitoring and control. This document outlines the necessary equipment, reagents, and a step-by-step procedure for the determination of DEA, making it a valuable resource for researchers, scientists, and professionals in drug development and environmental monitoring. The described method utilizes cation-exchange chromatography with suppressed conductivity detection, a robust and well-established technique for amine analysis.<sup>[1][2]</sup>

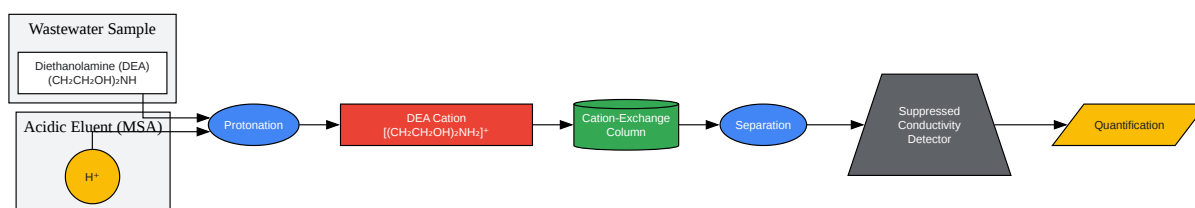
## Introduction

**Diethanolamine** (DEA) is a versatile chemical compound widely employed in industrial processes.<sup>[3][4]</sup> As a consequence of its widespread use, DEA can be found in various industrial wastewater streams. Due to its potential environmental impact, regulatory bodies often mandate the monitoring of DEA concentrations in discharged effluents. Ion chromatography has emerged as a powerful analytical tool for this purpose, offering several advantages over traditional methods like gas chromatography or HPLC, which may require time-consuming derivatization steps.<sup>[3][4]</sup> IC provides a direct and sensitive means of

analyzing polar compounds like DEA in complex aqueous matrices.[5][6] This application note details a method based on cation-exchange chromatography, where DEA is protonated in an acidic eluent and separated as a cation, followed by suppressed conductivity detection for sensitive and specific quantification.[7]

## Principle of Separation

In this method, an acidic eluent, typically methanesulfonic acid (MSA), is used to protonate the amine group of the **diethanolamine** molecule.[7] This converts the neutral DEA into its cationic form,  $(\text{CH}_2\text{CH}_2\text{OH})_2\text{NH}_2^+$ . The wastewater sample is injected into the ion chromatograph, where it passes through a cation-exchange column. The positively charged DEA cations are retained on the stationary phase of the column through electrostatic interactions. The separation is achieved based on the differential affinity of the DEA cation and other cations present in the sample for the active sites on the column resin. After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent while enhancing the conductivity of the analyte, leading to improved detection sensitivity. The concentration of DEA is then determined by measuring the conductivity signal and comparing it to a calibration curve prepared from known standards.



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Caption: Principle of **Diethanolamine** analysis by Ion Chromatography.

## Experimental Protocols

## Instrumentation and Consumables

- Ion Chromatograph: A system equipped with a gradient pump, conductivity detector, and a suppressor is required. A Thermo Scientific Dionex DX-500 or equivalent is suitable.[\[8\]](#)
- Analytical Column: A cation-exchange column such as the Dionex IonPac CS11 (2 x 250 mm) is recommended for good separation of DEA.[\[8\]](#)
- Guard Column: A compatible guard column, for instance, the Dionex IonPac CG11 (2 x 50 mm), should be used to protect the analytical column.[\[8\]](#)
- Autosampler: For automated and precise injections.
- Data Acquisition and Analysis Software: Software such as Chromeleon or PeakNet for instrument control and data processing.[\[8\]](#)
- Sample Vials: Appropriate vials for the autosampler.
- Syringe Filters: 0.2  $\mu\text{m}$  or 0.45  $\mu\text{m}$  filters for sample clarification.[\[8\]](#)[\[9\]](#)

## Reagents and Standards

- Deionized (DI) Water: High-purity, 18.2 M $\Omega$ ·cm resistivity.
- Methanesulfonic Acid (MSA): High-purity (>99%).[\[8\]](#)
- **Diethanolamine** (DEA) Standard: Certified reference material.
- Eluent Concentrate (1.0 M MSA): Carefully add 96.10 g of 99% MSA to approximately 500 mL of DI water in a 1-L volumetric flask. Dilute to the mark with DI water and mix thoroughly.[\[8\]](#)
- Eluent (35 mM MSA): Pipette 35.0 mL of the 1.0 M MSA eluent concentrate into a 1-L volumetric flask containing about 500 mL of DI water. Dilute to 1 L with DI water. Vacuum degas the eluent before use.[\[8\]](#)
- Stock DEA Standard (1000 mg/L): Accurately weigh and dissolve the appropriate amount of DEA in DI water in a 100-mL volumetric flask. Store at 4 °C; this solution is stable for at least

one month.[8]

- Working Standards: Prepare a series of working standards by diluting the stock standard with DI water. Working standards with concentrations less than 100 mg/L should be prepared daily.[8]

## Sample Preparation

- Collection: Collect wastewater samples in clean, appropriate containers.
- Filtration: If the sample contains particulate matter, filter it through a 0.2 µm or 0.45 µm syringe filter that does not contribute to amine contamination.[8]
- Dilution: For wastewater with high concentrations of DEA or a complex matrix, dilute the sample with DI water to bring the analyte concentration within the calibration range and to minimize matrix effects.[8] The dilution factor should be recorded for final concentration calculation.

## Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of DEA.

Parameter	Value
Column	Dionex IonPac CS11 (2 x 250 mm) with CG11 Guard (2 x 50 mm)[8]
Eluent	35 mM Methanesulfonic Acid (MSA)[8]
Flow Rate	0.25 mL/min[8]
Injection Volume	10 - 50 µL
Detection	Suppressed Conductivity
Run Time	Approximately 15-20 minutes

## Calibration and Quantification

- Prepare a series of at least five calibration standards of DEA covering the expected concentration range of the samples.
- Inject the standards into the IC system and record the peak areas.
- Generate a calibration curve by plotting the peak area versus the concentration of DEA.
- Inject the prepared wastewater samples and record the peak areas for DEA.
- Calculate the concentration of DEA in the samples using the calibration curve and accounting for any dilution factors.

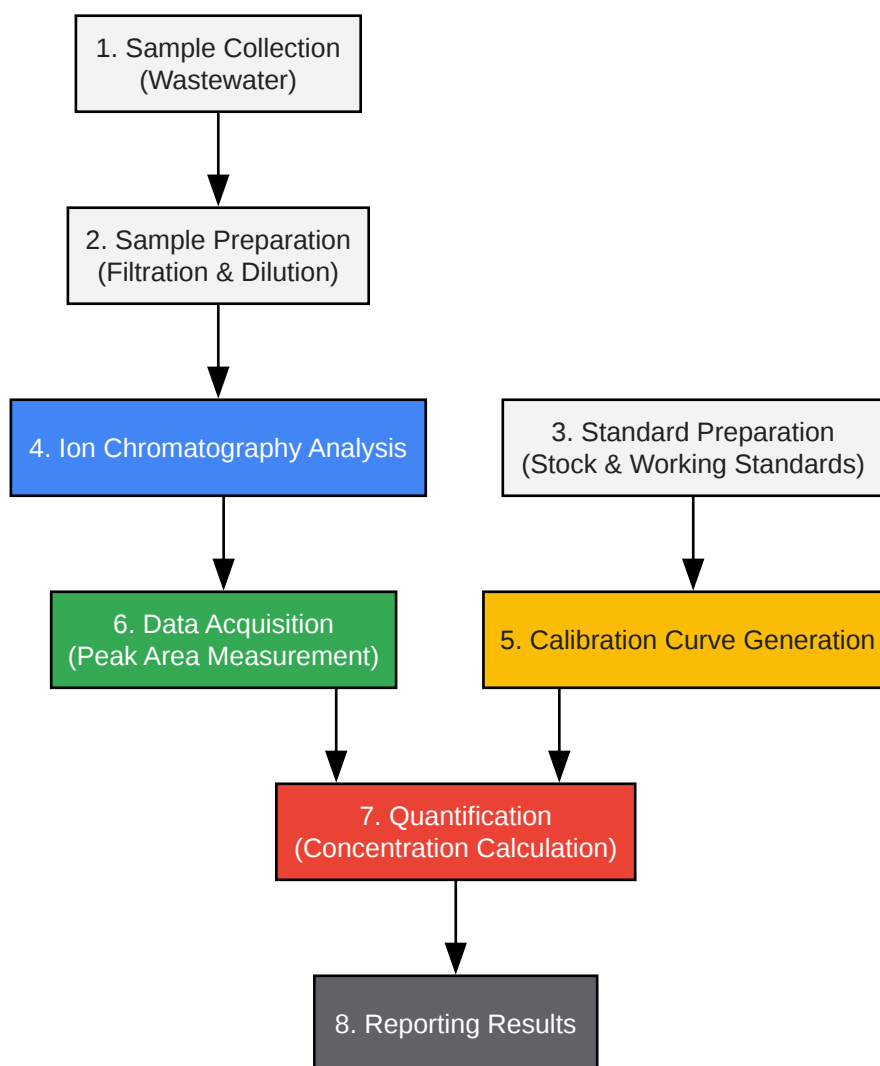
## Data Presentation

The performance of the ion chromatography method for DEA analysis is summarized in the table below. The data is compiled from various application notes and research papers.

Parameter	Diethanolamine (DEA)	Reference
Method Detection Limit (MDL)	0.15 mg/L	[8]
Linearity Range	0.1 - 100 mg/L	[3]
Coefficient of Determination ( $r^2$ )	> 0.998	[3]
Recovery in Wastewater	97 - 110%	[10]
Relative Standard Deviation (RSD)	< 10%	[10]

## Experimental Workflow

The overall experimental workflow for the analysis of **diethanolamine** in wastewater samples is depicted in the following diagram.



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Caption: Experimental workflow for DEA analysis in wastewater.

## Conclusion

The ion chromatography method detailed in this application note provides a reliable, sensitive, and efficient means for the determination of **diethanolamine** in wastewater samples. The use of a cation-exchange column with a methanesulfonic acid eluent and suppressed conductivity detection allows for the direct analysis of DEA without the need for complex sample derivatization. This method is well-suited for routine monitoring in environmental laboratories and for process control in industrial settings. By following the outlined protocol, researchers and analysts can achieve accurate and precise quantification of DEA to ensure regulatory compliance and environmental protection.

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